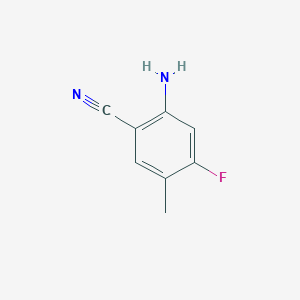
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate is an organic compound with the molecular formula C11H11FO4 and a molecular weight of 226.2 g/mol . This compound is a derivative of terephthalic acid, where two carboxyl groups are esterified with methanol, and a fluorine atom is substituted at the 2-position of the benzene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate typically involves the esterification of 2-fluoro-3-methylterephthalic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The crude product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The product is then subjected to large-scale purification techniques such as distillation and crystallization to achieve the required purity for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-fluoro-3-methylterephthalic acid.
Reduction: 2-fluoro-3-methylbenzene-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and selectivity in various chemical reactions . The ester groups facilitate its incorporation into larger molecular frameworks, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate is unique due to the presence of both a fluorine atom and methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs . The combination of these substituents makes it a valuable compound for designing molecules with specific characteristics .
Propiedades
IUPAC Name |
dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-6-7(10(13)15-2)4-5-8(9(6)12)11(14)16-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWPVCJOMNOWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)
![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3014468.png)



![1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine](/img/structure/B3014474.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)
